molecular formula C6H5BrClN B3320154 6-Bromo-2-chloro-3-methylpyridine CAS No. 1211539-10-4

6-Bromo-2-chloro-3-methylpyridine

Cat. No.: B3320154
CAS No.: 1211539-10-4
M. Wt: 206.47 g/mol
InChI Key: LVEZNJUOFFMXKU-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-methylpyridine: is a heterocyclic organic compound with the molecular formula C6H5BrClN . It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and a methyl group attached to the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-3-methylpyridine typically involves the halogenation of 2-chloro-3-methylpyridine. One common method is the bromination of 2-chloro-3-methylpyridine using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-chloro-3-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 6-Bromo-2-chloro-3-methylpyridine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It serves as a building block for the synthesis of bioactive molecules that can be used in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-3-methylpyridine is primarily based on its ability to undergo substitution and coupling reactions. The bromine and chlorine atoms in the compound are reactive sites that can interact with various nucleophiles and electrophiles. This reactivity allows the compound to participate in the formation of new chemical bonds, leading to the synthesis of more complex molecules .

Comparison with Similar Compounds

  • 2-Bromo-6-methylpyridine
  • 3-Bromo-2-chloro-6-methylpyridine
  • 2-Chloro-6-methylpyridine
  • 3-Bromo-6-chloro-2-methylpyridine

Comparison: 6-Bromo-2-chloro-3-methylpyridine is unique due to the specific positions of the bromine, chlorine, and methyl groups on the pyridine ring. This unique arrangement imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

6-bromo-2-chloro-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEZNJUOFFMXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720899
Record name 6-Bromo-2-chloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211539-10-4
Record name 6-Bromo-2-chloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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